molecular formula C18H21NO3S B055328 (R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine CAS No. 116183-80-3

(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine

Cat. No.: B055328
CAS No.: 116183-80-3
M. Wt: 331.4 g/mol
InChI Key: DFFINYKUAYHRBO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Valganciclovir is synthesized through a series of chemical reactions starting from ganciclovir. The process involves the esterification of ganciclovir with L-valine to form valganciclovir . The reaction conditions typically involve the use of protecting groups and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Valganciclovir undergoes several types of chemical reactions, including hydrolysis and phosphorylation. Upon oral administration, it is rapidly hydrolyzed by intestinal and hepatic esterases to form ganciclovir . Ganciclovir is then phosphorylated by viral and cellular kinases to its active triphosphate form, which inhibits viral DNA polymerase . Common reagents used in these reactions include water for hydrolysis and various kinases for phosphorylation. The major product formed from these reactions is ganciclovir triphosphate .

Properties

IUPAC Name

[(3R)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFINYKUAYHRBO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440539
Record name (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116183-80-3
Record name 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-(4-methylbenzenesulfonate), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116183-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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